ethyl[1-(4-fluorophenyl)-3-methanesulfonylpropan-2-yl]amine hydrochloride
Description
Ethyl[1-(4-fluorophenyl)-3-methanesulfonylpropan-2-yl]amine hydrochloride (C₁₂H₁₉ClFNO₂S, molecular weight: 295.80 g/mol) is a synthetic organic compound featuring a 4-fluorophenyl group, a methanesulfonyl (mesyl) substituent, and an ethylamine backbone stabilized as a hydrochloride salt .
- 4-Fluorophenyl group: Enhances lipophilicity and influences receptor binding, a common motif in CNS-targeting drugs.
- Methanesulfonyl group: Improves solubility and metabolic stability.
- Hydrochloride salt: Enhances aqueous solubility for bioavailability.
Properties
IUPAC Name |
N-ethyl-1-(4-fluorophenyl)-3-methylsulfonylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO2S.ClH/c1-3-14-12(9-17(2,15)16)8-10-4-6-11(13)7-5-10;/h4-7,12,14H,3,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLMWWUOWCVOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=C(C=C1)F)CS(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
Molecular Architecture
The target compound features a central propan-2-yl group substituted with a 4-fluorophenyl ring at position 1 and a methanesulfonyl group at position 3. The ethylamine moiety is bonded to the central carbon, with the hydrochloride salt stabilizing the amine group. The molecular formula is $$ \text{C}{12}\text{H}{18}\text{FNO}_2\text{S} \cdot \text{HCl} $$, yielding a molecular weight of 295.84 g/mol. The SMILES string $$ \text{CCNC(CC1=CC=C(C=C1)F)CS(=O)(=O)C.Cl} $$ confirms the branching pattern and functional group arrangement.
Synthetic Routes
Reductive Amination Pathway
A three-step sequence derived from EP2644590A1 and WO2015159170A2 provides a robust framework:
Intermediate 1: 1-(4-Fluorophenyl)-3-Hydroxypropan-2-amine
4-Fluoroacetophenone undergoes reductive amination with ethylamine in the presence of $$ \text{NaBH}4 $$ or catalytic hydrogenation (10% Pd/C, $$ \text{H}2 $$) to yield the secondary amine. Toluene or ethyl acetate serves as the solvent, with p-toluenesulfonic acid catalyzing imine formation. Typical reaction conditions involve reflux (110°C, 12 hr) followed by reduction at 35–40°C under 50 psi $$ \text{H}_2 $$.
Intermediate 2: Mesylation of the Hydroxyl Group
The secondary alcohol is treated with methanesulfonyl chloride ($$ \text{MsCl} $$) in dichloromethane (DCM) at 0–5°C, using triethylamine as a base. This step achieves near-quantitative conversion to the methanesulfonyl derivative within 2 hr.
Final Step: Hydrochloride Salt Formation
The free base is dissolved in isopropyl alcohol (IPA) and treated with concentrated HCl (14% w/w) at 25–30°C. Crystallization from ethyl acetate yields the hydrochloride salt with a melting point of 178–180°C.
Process Optimization
Catalytic Hydrogenation Efficiency
WO2015159170A2 reports that 10% Pd/C loading at 5–10% substrate weight maximizes reaction rates while minimizing catalyst costs. Hydrogen pressure (30–50 psi) and temperature (50–55°C) balance safety and efficiency, achieving >95% conversion in 10–12 hr.
Analytical Characterization
Spectroscopic Data
- IR (KBr) : Peaks at 3006 cm$$^{-1}$$ (N–H stretch), 1613 cm$$^{-1}$$ (C=C aromatic), and 1177 cm$$^{-1}$$ (S=O asymmetric stretch).
- $$^1\text{H NMR}$$ (400 MHz, DMSO-d$$6$$) : δ 7.45–7.30 (m, 4H, Ar–H), 4.10 (q, $$ J = 6.8 $$ Hz, 2H, CH$$2$$NH), 3.45 (s, 3H, SO$$2$$CH$$3$$), 2.95 (m, 1H, CH), 1.35 (t, $$ J = 6.8 $$ Hz, 3H, CH$$2$$CH$$3$$).
Industrial-Scale Considerations
Applications in Pharmaceutical Synthesis
The methanesulfonyl group enhances metabolic stability, making this compound a valuable intermediate for kinase inhibitors and GPCR modulators. Its ethylamine moiety participates in Schiff base formation, enabling use as a chiral auxiliary in sitagliptin analogs.
Chemical Reactions Analysis
Types of Reactions
Ethyl[1-(4-fluorophenyl)-3-methanesulfonylpropan-2-yl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Ethyl[1-(4-fluorophenyl)-3-methanesulfonylpropan-2-yl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethyl[1-(4-fluorophenyl)-3-methanesulfonylpropan-2-yl]amine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with key analogs based on molecular structure, functional groups, and reported activities:
Pharmacological and Functional Differences
Receptor Specificity
- Sigma Receptor Interactions: Pruvanserin and morpholino-containing analogs (e.g., 2-(4-morpholino)ethyl 1-phenylcyclohexane-1-carboxylate) exhibit sigma receptor activity, modulating dopamine release . The target compound’s methanesulfonyl group may alter receptor affinity compared to piperazine or morpholino moieties.
- Serotonin vs. Dopamine Pathways : 1-(4-Fluorophenyl)piperazine dihydrochloride primarily targets serotonin receptors, while the target compound’s ethylamine-mesyl structure may favor dopamine or sigma receptor interactions .
Solubility and Bioavailability
Research Findings and Mechanistic Insights
Sigma Receptor Modulation
Compounds like Pruvanserin and 2-(4-morpholino)ethyl derivatives regulate dopamine release via sigma-1 receptors, with antagonists reversing inhibitory effects of ligands like (+)pentazocine .
Structural Determinants of Activity
Q & A
Basic: What synthetic methodologies are optimal for synthesizing ethyl[1-(4-fluorophenyl)-3-methanesulfonylpropan-2-yl]amine hydrochloride?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. For example, the methanesulfonyl group can be introduced via sulfonation of a propan-2-ol intermediate, followed by reaction with ethylamine. Industrial-scale methods utilize continuous flow reactors and automated purification systems to optimize yield (>85%) and purity (>98%) . Key steps include:
- Reductive amination : Use sodium cyanoborohydride (NaBH3CN) in methanol/THF under inert conditions to couple 4-fluorophenylacetone derivatives with ethylamine.
- Purification : Recrystallization from ethanol/water or chromatography (silica gel, CH2Cl2:MeOH 9:1) ensures high purity.
Basic: What analytical techniques are critical for structural validation of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR (1H/13C) : Confirm the presence of the 4-fluorophenyl group (δ 7.2–7.4 ppm, aromatic protons) and methanesulfonyl moiety (δ 3.1 ppm for CH3SO2).
- Mass Spectrometry (HRMS) : Verify molecular weight (C12H17ClFNO2S, calc. 305.06 g/mol) with ESI+ or MALDI-TOF.
- X-ray Crystallography : Use SHELXL for refinement (R-factor < 0.05) to resolve stereochemistry and hydrogen-bonding networks .
Advanced: How does the methanesulfonyl group influence reactivity in nucleophilic substitution reactions?
Answer:
The -SO2CH3 group is a strong electron-withdrawing substituent, activating adjacent carbons for SN2 reactions. For example:
- Kinetic studies : The β-carbon to the sulfonyl group exhibits 10x faster substitution rates compared to non-sulfonylated analogs in reactions with KCN in DMSO.
- Steric effects : Despite activation, steric hindrance from the propan-2-yl backbone may limit reactivity, requiring polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .
Advanced: How can researchers resolve contradictions in enzyme inhibition data across different assays?
Answer:
Contradictions often arise from assay-specific conditions (pH, co-factors) or off-target effects. Strategies include:
- Orthogonal assays : Compare fluorescence polarization (FP) and surface plasmon resonance (SPR) to validate binding constants (KD).
- Dose-response profiling : Use Hill slopes to identify cooperative effects or non-specific binding. For instance, reported dual activation/inhibition of cytochrome P450 enzymes depending on substrate concentration, resolved via Lineweaver-Burk plots .
Advanced: What strategies improve crystallization of this compound for X-ray diffraction studies?
Answer:
Crystallization challenges stem from conformational flexibility. Effective approaches:
- Solvent screening : Use vapor diffusion with 2:1 isopropanol/water to induce slow nucleation.
- Cryo-protection : Add 20% glycerol to prevent ice formation during data collection.
- Software tools : SHELXD for phase determination and Olex2 for structure refinement, achieving resolution < 1.2 Å .
Basic: What is the role of the 4-fluorophenyl group in modulating biological activity?
Answer:
The fluorine atom enhances metabolic stability and influences electronic properties:
- Lipophilicity : LogP increases by ~0.5 compared to non-fluorinated analogs, improving membrane permeability.
- Electron withdrawal : The para-fluorine directs electrophilic substitution reactions to the meta-position, critical for designing SAR analogs .
Advanced: How to design structure-activity relationship (SAR) studies targeting the methanesulfonyl moiety?
Answer:
Focus on bioisosteric replacements and functional group modifications:
- Bioisosteres : Replace -SO2CH3 with -PO(OEt)2 or -CF3 to assess steric/electronic impacts on target binding.
- Synthetic routes : Use Mitsunobu reactions to install alternative groups while retaining the ethylamine backbone.
- In silico modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to kinases or GPCRs .
Advanced: What mechanisms underlie the compound’s dual role as an enzyme activator and inhibitor?
Answer:
Context-dependent effects arise from allosteric binding or redox interactions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
